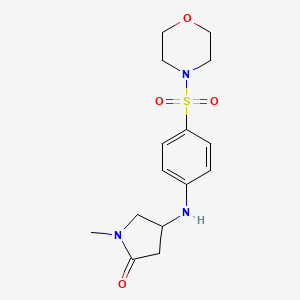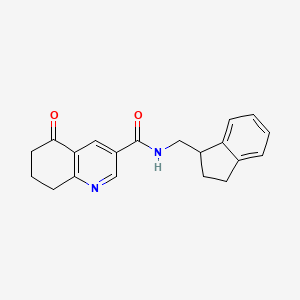
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide, also known as DIQC, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIQC is a quinoline-carboxamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
作用机制
The mechanism of action of N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide is not fully understood, but it has been proposed that N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide exerts its anticancer effects by inhibiting the activity of topoisomerase IIα, which is an enzyme involved in DNA replication and repair. N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been shown to induce DNA damage, which can lead to apoptosis in cancer cells. In addition, N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of inflammation.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of topoisomerase IIα activity, the induction of DNA damage, the inhibition of pro-inflammatory cytokine production, and the reduction of edema in animal models of inflammation. N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
实验室实验的优点和局限性
One advantage of using N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its low toxicity, which makes it a suitable candidate for in vivo studies. In addition, N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has shown promising results in preclinical studies as an anticancer agent, an anti-inflammatory agent, and an antifungal agent. However, one limitation of using N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide, including the investigation of its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and fungal infections. In addition, further studies are needed to elucidate the mechanism of action of N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the improvement of N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide's solubility in water could facilitate its clinical translation. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in vivo could provide valuable information for its clinical use.
合成方法
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been synthesized through various methods, including a one-pot synthesis method, a microwave-assisted method, and a solvent-free method. The one-pot synthesis method involves the reaction of 2-aminobenzophenone with 2,3-dihydro-1H-inden-2-ylmethanamine and 3,4-dihydro-2H-pyran-2,5-dione in the presence of acetic acid and ethanol. The microwave-assisted method involves the reaction of 2-aminobenzophenone with 2,3-dihydro-1H-inden-2-ylmethanamine and ethyl 3-oxobutanoate in the presence of potassium carbonate and acetonitrile under microwave irradiation. The solvent-free method involves the reaction of 2-aminobenzophenone with 2,3-dihydro-1H-inden-2-ylmethanamine and ethyl 3-oxobutanoate under solvent-free conditions using a mortar and pestle.
科学研究应用
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has shown promising results in preclinical studies as an anticancer agent, an anti-inflammatory agent, and an antifungal agent. N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα and inducing DNA damage. N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models of inflammation. In addition, N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-7-3-6-18-17(19)10-16(12-21-18)20(24)22-11-13-8-14-4-1-2-5-15(14)9-13/h1-2,4-5,10,12-13H,3,6-9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVBILHRSAEVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)C(=O)NCC3CC4=CC=CC=C4C3)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-imidazo[1,2-a]pyrazin-8-yl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B7435508.png)

![5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol](/img/structure/B7435527.png)
![3-Ethyl-4-[2-(2-ethyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B7435535.png)
![1-[6-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridin-2-yl]ethanol](/img/structure/B7435541.png)
![3-methyl-N-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7435548.png)
![Ethyl 1-methyl-4-[(3-propan-2-yltriazolo[4,5-d]pyrimidin-7-yl)amino]pyrrole-2-carboxylate](/img/structure/B7435554.png)
![6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol](/img/structure/B7435559.png)
![methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate](/img/structure/B7435565.png)
![1-[1-(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)azetidin-3-yl]pyrrolidin-2-one](/img/structure/B7435572.png)
![2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol](/img/structure/B7435583.png)

![3-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7435602.png)
![oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7435610.png)